The compound 6-imino-N-[(4-methylphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that exhibits significant structural and functional characteristics relevant to medicinal chemistry. This compound belongs to a class of triazatricyclo compounds known for their potential biological activities and applications in drug development.
This compound is classified under organic compounds with a specific focus on triazatricyclo frameworks. The chemical structure suggests potential applications in pharmacology, particularly due to the presence of functional groups that may interact with biological targets. The compound's CAS number is 614747-56-7, indicating its registration in chemical databases for research purposes.
The synthesis of 6-imino-N-[(4-methylphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
These synthetic routes are designed to optimize yield and purity while minimizing by-products.
The molecular formula for this compound is C24H34N4O2, with a molecular weight of approximately 430.56 g/mol. The structure features:
The structural representation can be visualized through various computational chemistry software tools that allow for 3D modeling based on its SMILES notation: CCn1c(=N)c(cc2c1nc1ccccn1c2=O)C(=O)NCc1ccc(cc1)C
.
The compound can undergo various chemical reactions typical for organic molecules with nitrogen-containing heterocycles:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action of 6-imino-N-[(4-methylphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is primarily hypothesized based on its structural analogs known for interacting with specific biological targets:
Further studies are required to elucidate the precise interactions at the molecular level.
The physical properties include:
Chemical properties include:
This compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6